1H,1H-Undecafluorohexylamine
Description
Role as a Fluorinated Amine Monomer in Chemical Synthesis
The primary role of 1H,1H-Undecafluorohexylamine in chemical synthesis is that of a fluorinated amine monomer. Its amine group provides a reactive site for various polymerization reactions, allowing for the introduction of the perfluorohexyl moiety into polymer backbones or as side chains. This is particularly significant in the development of advanced fluorinated polymers.
One of the key polymerization methods utilizing this monomer is the Michael addition reaction. sci-hub.se For instance, it is a crucial component in the synthesis of fluorinated poly(β-amino ester)s (FPAE). sci-hub.seresearchgate.net In this reaction, the primary amine of this compound reacts with a diacrylate monomer, leading to the formation of a polymer chain. The resulting FPAE polymers possess a unique combination of properties derived from the poly(β-amino ester) backbone and the pendant fluorinated side chains.
The incorporation of the undecafluorohexyl group via polymerization significantly influences the physicochemical properties of the resulting polymers. These properties include enhanced hydrophobicity, chemical resistance, and specific biological interactions, which are actively being explored for various applications.
Significance in Diverse Scientific Disciplines
The distinct characteristics of this compound have led to its application in a variety of scientific fields, most notably in materials science and biomedical engineering.
In materials science , the compound is utilized as a building block for creating materials with low surface energy, leading to hydrophobic and superhydrophobic surfaces. mdpi.com These surfaces are of great interest for applications such as self-cleaning coatings, anti-fouling materials, and moisture-repellent textiles. The perfluorinated tail of the molecule is responsible for these properties, as it minimizes surface tension.
In the biomedical field , polymers derived from this compound are showing considerable promise. The fluorinated poly(β-amino ester)s (FPAE) synthesized using this amine have been investigated for gene delivery. researchgate.net The presence of fluorine has been shown to enhance the transfection efficiency of these polymers, making them effective carriers for delivering genetic material into challenging cell lines, including liver cancer and human leukemia cells. researchgate.net Furthermore, this amine has been used in the synthesis of specialized molecules for medical imaging and therapy. For example, it is a reactant in the synthesis of a europium(II)-containing contrast agent for Magnetic Resonance Imaging (MRI) aimed at imaging hypoxic tissues. nih.gov It has also been incorporated into nanoplatforms designed for enhanced cancer phototherapy and diagnosis. nih.gov
Foundational Research Areas and Emerging Applications
The foundational research on this compound has primarily focused on leveraging its unique molecular structure to create functional materials. Key research areas include:
Polymer Synthesis: A significant body of research has been dedicated to the polymerization of this compound to create novel fluorinated polymers. The synthesis of fluorinated poly(β-amino ester)s (FPAE) through Michael addition is a well-established example. sci-hub.se These studies have demonstrated that the incorporation of the fluorinated amine monomer can dramatically alter the properties of the resulting polymer, leading to materials with enhanced biological activity. researchgate.net
Surface Modification: Another cornerstone of research involves the use of this compound and its derivatives for surface modification. This includes the creation of self-assembled monolayers (SAMs) on various substrates to impart hydrophobicity. While much of the research on superhydrophobic surfaces has utilized similar fluorinated compounds like 1H,1H,2H,2H-perfluorooctyltriethoxysilane, the principle of using perfluorinated chains to lower surface energy is the same. mdpi.commdpi.com
Emerging applications are branching out from these foundational areas:
Advanced Drug and Gene Delivery: Building on the success of FPAE in gene delivery, current research is exploring the development of more sophisticated and targeted delivery systems. The unique properties of fluorinated polymers are being harnessed to overcome biological barriers and improve the efficacy of therapeutic agents.
Multimodal Imaging and Theranostics: The use of this compound in creating dual-modality imaging agents and theranostic nanoplatforms is a rapidly developing field. nih.gov These platforms combine diagnostic and therapeutic capabilities, allowing for simultaneous imaging and treatment of diseases like cancer. The fluorine atoms can also serve as a basis for ¹⁹F MRI. nih.gov
High-Performance Coatings: Research into durable and robust hydrophobic coatings continues to be an active area. The development of new polymerization and deposition techniques aims to create highly stable and efficient water-repellent surfaces for a wide range of industrial and consumer applications.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHRNYGDZQEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620171 | |
| Record name | 1H,1H-Perfluorohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-34-0 | |
| Record name | 1H,1H-Perfluorohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Undecafluorohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 1h,1h Undecafluorohexylamine
General Synthesis Strategies and Chemical Processes
The creation of complex molecules containing 1H,1H-Undecafluorohexylamine often involves multi-step synthetic routes. These processes are carefully designed to build the final molecular architecture by sequentially adding different chemical entities.
Optimized Synthetic Pathways and Conditions
The synthesis of derivatives of this compound often requires carefully optimized conditions to ensure high yields and purity. For instance, in the synthesis of N-(1H,1H-undecafluorohexyl)bromoacetamide, this compound is dissolved in dichloromethane (B109758) and cooled in an ice bath before the dropwise addition of bromoacetylbromide. tmc.edunih.gov This temperature control is a critical aspect of optimizing the reaction. Similarly, in the synthesis of fluorinated poly(β-amino ester)s, the Michael addition reaction involving this compound is performed at a controlled temperature of 40 °C. daneshyari.com The synthesis of more complex structures, such as FDI-2FC5, involves a multi-step process with specific reaction times and temperatures, starting with stirring at room temperature for several hours, followed by heating to 70°C for an extended period. arxiv.org These examples underscore the importance of precise control over reaction parameters to achieve the desired products.
Role of Precursor Compounds in Reaction Design
The choice of precursor compounds is fundamental in directing the synthesis towards the desired final product. This compound itself serves as a key precursor in various reactions.
Utilization of Bromoacetamide Derivatives in Amidation Reactions
Bromoacetamide derivatives play a significant role in amidation reactions to create more complex molecules. A notable example is the synthesis of N-(1H,1H-undecafluorohexyl)bromoacetamide. tmc.edunih.gov In this reaction, this compound is reacted with bromoacetylbromide in the presence of potassium carbonate. tmc.edunih.gov The bromoacetylbromide acts as the source of the bromoacetyl group, which is then attached to the amine group of this compound through an amidation reaction. This resulting bromoacetamide derivative can then be used in further synthetic steps. Amidation reactions are also a key step in the synthesis of complex biomaterials, where carboxyl groups are activated and then reacted with amines to form amide bonds. nih.gov
Integration in Michael Addition Reactions for Polymerization
This compound is utilized in Michael addition reactions to synthesize fluorinated polymers. daneshyari.comsci-hub.se The Michael reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org In the context of polymerization, this compound acts as a Michael donor, adding to a Michael acceptor such as an acrylate (B77674). sci-hub.seresearchgate.net This reaction is a key step in the synthesis of fluorinated poly(β-amino ester)s (FPAEs), which have shown significant promise in gene delivery applications. researchgate.netresearchgate.net The properties of the resulting polymer can be tuned by the choice of the monomers involved in the Michael addition. researchgate.net
Methodologies for Synthesis Optimization and Yield Enhancement
Optimizing synthetic procedures to maximize yield and purity is a constant focus in chemical synthesis. This involves a systematic approach to adjusting reaction conditions and may include the use of catalysts or alternative reagents.
Research into the synthesis of various compounds, though not always directly involving this compound, provides insights into optimization strategies. For example, the use of mechanochemistry has been shown to be an efficient and sustainable method for Michael addition reactions, offering advantages like faster reaction times and solvent-free conditions. mdpi.com In other synthetic contexts, the screening of different catalysts and reaction conditions is a common practice to identify the most efficient pathway. semanticscholar.org For instance, in the synthesis of xanthine (B1682287) derivatives, the use of the coupling reagent COMU was found to be effective. frontiersin.org While specific yield enhancement data for the synthesis of this compound itself is not detailed in the provided results, the synthesis of a derivative, FDI-2FC5, which utilizes this compound, reported a yield of 77%. arxiv.org
| Product | Precursors | Reaction Type | Yield | Reference |
| N-(1H,1H-undecafluorohexyl)bromoacetamide | This compound, Bromoacetylbromide | Amidation | Not specified | tmc.edunih.gov |
| Fluorinated Poly(β-amino ester)s (FPAEs) | This compound, Bisphenol A glycerolate diacrylate | Michael Addition | Not specified | sci-hub.se |
| FDI-2FC5 | 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride, this compound | Imidization | 77% | arxiv.org |
| PF-BTTA-COF | BTTA-COF, this compound | Schiff-base reaction | 88% | nih.gov |
Table 1: Examples of Syntheses Involving this compound
Derivatives and Their Synthesis from 1h,1h Undecafluorohexylamine
Synthesis of Fluorinated Poly(β-amino ester)s (FPAEs)
The facile incorporation of 1H,1H-undecafluorohexylamine as a fluorine-containing amine monomer is a key strategy in the synthesis of fluorinated poly(β-amino ester)s (FPAEs). nih.gov These polymers are noted for their potential in biomedical applications, particularly in gene delivery. researchgate.netnih.gov
The fundamental mechanism for synthesizing the FPAE backbone is a step-growth polymerization, specifically a Michael addition reaction between a diacrylate monomer and an amine. nih.gov In this process, the nucleophilic amine group of a compound like this compound attacks the activated double bond of a diacrylate.
The reaction kinetics are influenced by several factors, including temperature and the presence of a solvent. nih.gov For instance, reactions may be conducted at elevated temperatures (e.g., 90°C) under solvent-free conditions or at lower temperatures (e.g., 50°C) in a solvent like dichloromethane (B109758) (DCM) over a longer period. nih.gov Higher reaction temperatures generally accelerate the addition reaction, leading to a reduction in the required reaction time and an increase in the molecular weight of the resulting polymer. nih.gov
Table 1: Key Parameters in FPAE Synthesis
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Amine Monomer | Contains primary or secondary amine groups; includes this compound to introduce fluorine. | Determines the chemical properties and fluorination level of the polymer. nih.govnih.gov |
| Diacrylate Monomer | Contains two acrylate (B77674) groups that react with amines. | Forms the ester-containing backbone of the polymer. nih.gov |
| Reaction Type | Michael addition. nih.gov | Forms the carbon-nitrogen bonds that create the polymer chain. nih.gov |
| Temperature | Typically ranges from 40°C to 90°C. | Affects reaction rate and final polymer molecular weight. nih.govnih.gov |
| Solvent | Can be solvent-free or use solvents like DMSO or DCM. nih.govnih.gov | Influences reaction conditions and timescale. nih.gov |
After the initial polymerization of the backbone, FPAEs can be further modified through end-capping. researchgate.netnih.gov This strategy involves reacting the terminal amine or acrylate groups of the polymer chains with a capping agent. researchgate.net This process is crucial for tailoring the final properties of the polymer, such as creating amphiphilic structures by adding hydrophilic end caps (B75204) to a hydrophobic backbone. nih.gov
For example, a fluorination agent can be added along with a capping amine, such as polyethyleneimine (PEI), to further modify the polymer's characteristics. nih.gov The choice of end-capping agents, which can range from simple hydroxyl or amine groups to larger molecules like polyethylene (B3416737) glycol (PEG), significantly impacts the polymer's hydrophobicity and its interactions with biological membranes. nih.govnih.gov
Development of Fluorinated Polyethylene Glycol (PF-PEG) Conjugates
Fluorinated Polyethylene Glycol (PF-PEG) conjugates can be synthesized using this compound. sci-hub.se The synthesis is a multi-step process that begins with the creation of a fluorinated poly(β-amino ester) backbone. This is achieved through a Michael addition reaction between a diacrylate, such as bisphenol A glycerolate diacrylate (BG), and this compound (UFA). sci-hub.se The resulting fluorinated polymer is then terminated with an amine-functionalized PEG, such as mPEG-NH2, to yield the final PF-PEG conjugate. sci-hub.se This process combines the hydrophobic and lipophobic properties of the fluorinated segment with the hydrophilic and biocompatible nature of PEG.
Table 2: Synthesis Steps for PF-PEG Conjugates
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | Bisphenol A glycerolate diacrylate (BG) + this compound (UFA) | Michael Addition | Fluorinated poly(β-amino ester) |
| 2 | Fluorinated poly(β-amino ester) + mPEG-NH2 | End-capping | PF-PEG Conjugate |
Data derived from a 2021 review on fluoropolymers in biomedical applications. sci-hub.se
Formation of Perfluoroalkyl-Modified Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are porous crystalline materials whose properties can be tuned by selecting specific molecular building blocks. bcu.ac.uk Incorporating perfluoroalkyl chains, for example by using this compound as a monomer, allows for the rational design of functionalized COFs. nih.gov
A common method for synthesizing these materials is through a Schiff-base reaction, which involves the condensation of an amine monomer with an aldehyde monomer. nih.gov To create a perfluoroalkyl-modified COF, a multifunctional aldehyde can be reacted with this compound. This post-synthetic modification strategy introduces the fluorinated tail into the COF's structure. bcu.ac.uknih.gov This modification can impart unique properties, such as superhydrophobicity, which allows the COF to be selectively dispersed in an oil phase while repelling water. nih.gov
Table 3: Monomer Functionalization for Modified COFs
| Monomer Type | Functional Group | Role in COF Synthesis | Resulting Property from Perfluoroalkyl Modification |
|---|---|---|---|
| Aldehyde Monomer | -CHO | Forms imine bond with amine group. | N/A |
| Amine Monomer | -NH2 | Forms imine bond with aldehyde group. | Imparts hydrophobicity/lipophobicity. nih.gov |
Creation of Advanced Fluorinated Conjugates and Chelating Complexes
The primary amine of this compound is a versatile functional group for creating a wide range of advanced derivatives through covalent bonding.
Stable amide bonds can be readily formed by reacting the primary amine of this compound with a carboxylic acid or one of its activated derivatives (e.g., acyl chlorides, esters). nih.gov This reaction is a cornerstone of organic synthesis and can be facilitated using coupling agents. For example, solid-phase synthesis techniques often employ coupling agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to efficiently form amide linkages between an amine and a growing polyamide chain. medsci.org This methodology allows for the precise, stepwise construction of complex molecules where the fluorinated moiety is strategically placed.
The strong electron-withdrawing nature of the perfluorocarbon chain can influence the stability of the resulting amide bond. sci-hub.se The creation of these amide derivatives is a key step in functionalizing surfaces or other molecules, leveraging the unique properties conferred by the fluorinated tail.
Table 4: Synthesis of Amide Derivatives
| Reactant 1 | Reactant 2 | Coupling Method | Product |
|---|---|---|---|
| This compound | Carboxylic Acid | Use of coupling agent (e.g., HBTU) | Fluorinated Amide |
The resulting fluorinated amide can act as a ligand. Research has shown that highly fluorinated ligands, such as fluorinated pyrazolates, can be used to synthesize mixed ligand complexes with metals like silver(I), forming coordination polymers. rsc.org Similarly, fluorinated arenes have been used to create complexes with rhodium. unimelb.edu.au This demonstrates the potential for amide derivatives of this compound to be used in the formation of advanced chelating complexes.
Lanthanide-Coordinating Cyclen Derivatives
The integration of highly fluorinated moieties onto cyclen-based ligands has been a significant area of research, driven by the desire to create sophisticated lanthanide complexes with unique properties for applications such as bimodal ¹H/¹⁹F magnetic resonance imaging (MRI) and optical imaging. The use of this compound as a precursor allows for the introduction of a C₄F₉ chain, which can profoundly influence the characteristics of the resulting lanthanide complexes.
The synthesis of lanthanide-coordinating cyclen derivatives from this compound typically involves a multi-step process. A key strategy is the functionalization of the cyclen macrocycle with pendant arms that incorporate the fluorinated alkyl chain. These arms are designed to act as chelating groups for the lanthanide ion.
One documented approach involves the initial synthesis of an N-functionalized bromoacetamide derivative of this compound. This intermediate can then be used to alkylate the nitrogen atoms of the cyclen ring. For instance, a tetra-amide cyclen derivative bearing four 1H,1H-undecafluorohexyl pendant arms has been synthesized. nih.gov
The general synthetic scheme can be outlined as follows:
Synthesis of the fluorinated pendant arm: this compound is reacted with a suitable bifunctional molecule, such as bromoacetyl bromide, to create a reactive intermediate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. nih.gov
Functionalization of the cyclen ring: The cyclen macrocycle is then reacted with the fluorinated bromoacetamide intermediate. This substitution reaction attaches the fluorinated arms to the nitrogen atoms of the cyclen, yielding the desired multidentate ligand.
Complexation with Lanthanide Ions: The resulting fluorinated cyclen-based ligand is subsequently reacted with a lanthanide salt (e.g., lanthanide(III) trifluoromethanesulfonate) in a suitable solvent to form the final lanthanide complex. nih.gov
This synthetic approach allows for the creation of lanthanide complexes where the metal ion is encapsulated by the cyclen-based ligand, with the perfluorinated chains extending outwards. These fluorinated chains can enhance the lipophilicity of the complex and provide a ¹⁹F NMR signal for bimodal imaging applications. nih.gov
The properties of these lanthanide complexes are highly dependent on the specific lanthanide ion used and the geometry of the coordination sphere. The strong electron-withdrawing nature of the fluoroalkyl groups can influence the electronic properties of the donor atoms, which in turn affects the stability and the photophysical or magnetic properties of the lanthanide complex.
For example, europium(III) complexes with such fluorinated ligands have been synthesized and their solubility in perfluorocarbon media has been demonstrated, which is advantageous for specific imaging applications. nih.gov The design of these molecules often aims to place the paramagnetic lanthanide ion at an optimal distance from the fluorine atoms to maximize the paramagnetic relaxation enhancement (PRE) effect, which is crucial for ¹⁹F MRI contrast agents. mdpi.comresearchgate.net Research has indicated that a distance of 4.5 to 7.5 Å between the lanthanide ion and the fluorine atoms is ideal for achieving a favorable T2/T1 ratio and a better signal-to-noise ratio in ¹⁹F MRI. mdpi.com
Table 1: Reactants and Products in the Synthesis of a Lanthanide-Coordinating Cyclen Derivative
| Reactant/Product Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₆H₄F₁₁N | Starting material for the fluorinated pendant arm |
| Bromoacetyl bromide | C₂H₂Br₂O | Reagent for creating the bromoacetamide intermediate |
| 1,4,7,10-Tetraazacyclododecane (Cyclen) | C₈H₂₀N₄ | Macrocyclic core of the ligand |
| N-(1H,1H-undecafluorohexyl)bromoacetamide | C₈H₅BrF₁₁NO | Intermediate fluorinated pendant arm |
| Europium(III) trifluoromethanesulfonate | Eu(CF₃SO₃)₃ | Source of the lanthanide ion |
| {Europium(III)[(N,N',N'',N'''-tetra(N-(1H,1H-undecafluorohexyl)carbamoylmethyl)-1,4,7,10-tetraazacyclododecane]} | C₄₀H₃₆EuF₄₄N₈O₄ | Final Lanthanide Complex |
Applications of 1h,1h Undecafluorohexylamine and Its Derivatives in Materials Science
Design and Synthesis of Novel Fluorinated Polymers
The amine functionality of 1H,1H-Undecafluorohexylamine serves as a reactive handle for its incorporation into polymeric structures. This has enabled the development of novel fluorinated polymers with unique characteristics that are not achievable with their non-fluorinated counterparts.
The integration of this compound into polymer backbones imparts the exceptional properties of fluorocarbons, leading to high-performance materials. chemicalsafetyfacts.orgtstar.com Fluoropolymers are known for their remarkable resistance to extreme temperatures, chemical corrosion, and friction. chemicalsafetyfacts.org The strong carbon-fluorine bond contributes to their durability and inertness. chemicalsafetyfacts.orgtstar.com
A notable example is the synthesis of fluorinated poly(β-amino ester)s (FPAE) through the Michael addition reaction of this compound with various diacrylates. researchgate.netsci-hub.se This method allows for the creation of polymers where the fluorine content and, consequently, the material's properties can be precisely controlled. rsc.org These FPAE polymers exhibit enhanced hydrophobicity and stability, which are critical for applications such as gene delivery, where they can protect nucleic acids and improve transfection efficiency in difficult-to-transfect cells. researchgate.netrsc.orgresearchgate.net For instance, FPAE synthesized with this compound achieved significantly higher transfection efficiencies (up to 87% in HepG2 cells) compared to commercial reagents like Lipofectamine 3000. researchgate.netrsc.org
| Polymer Type | Monomers | Synthesis Method | Key Characteristics | Application |
| Fluorinated Poly(β-amino ester) (FPAE) | This compound, Bisphenol A glycerolate diacrylate | Michael Addition | Enhanced transfection efficiency, high hydrophobicity | Gene Delivery |
| Hydroxyl-Terminated Liquid Fluoroelastomer (t-HTLF) | Vinylidene fluoride (B91410), Tetrafluoroethylene, Hexafluoropylene | Terpolymerization followed by functionalization | High fluorine content, temperature resistance, high curing efficiency | High-performance sealing materials, electrode materials |
This table summarizes the synthesis and properties of high-performance fluoropolymers.
For applications in aqueous environments, such as biomedical imaging, high water solubility is a crucial characteristic. sci-hub.se The development of zwitterionic fluoropolymers addresses this need. While direct synthesis examples involving this compound are emerging, the strategies employed are applicable. Zwitterionic side chains can be incorporated into fluoropolymers, which imparts high water solubility and excellent resistance to non-specific protein adsorption (serum resistance). sci-hub.se
Integration into Functionalized Nanomaterials and Nanocarriers
The covalent attachment of this compound to the surface of nanomaterials is a powerful strategy to modify their surface properties and create functional nanostructures. This functionalization is key to controlling the interaction of these materials with their environment. nsf.gov
For example, this compound has been successfully linked to carbon-coated aluminum oxide (Al₂O₃@C-COOH) nanoparticles. nsf.gov This was achieved via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling, which forms a stable amide bond between the amine and carboxylic acid groups on the nanoparticle surface. nsf.gov This surface modification allows for precise control over the hydrophobic and hydrophilic character of the nanoparticles, which is a primary factor in their stability and behavior in aqueous media. nsf.gov
Furthermore, polymers derived from this compound, such as the aforementioned fluorinated poly(β-amino ester)s (FPAE), can self-assemble into nanoparticles that act as effective nanocarriers. researchgate.netresearchgate.net These FPAE-based nanocarriers have shown great promise in gene therapy, demonstrating the ability to condense and protect genetic material and deliver it efficiently into challenging cell lines, including both adhesive and suspension cells. researchgate.netresearchgate.net
| Nanomaterial | Functionalization Agent | Purpose of Functionalization | Resulting Application |
| Carbon-coated Aluminum Oxide (Al₂O₃@C-COOH) | This compound | To control hydrophobic/hydrophilic character | Environmental and biological tracking agents |
| Poly(β-amino ester) Nanoparticles | This compound (as monomer) | To form stable nanocarriers and enhance cellular uptake | Gene delivery for therapy of cancer and other diseases |
This table illustrates the role of this compound in the functionalization of nanomaterials.
Contributions to Advanced Materials Design and Engineering
The use of this compound and its derivatives extends to the engineering of highly specialized materials with advanced functionalities. Its role is often to introduce a highly fluorinated segment into a larger molecule, thereby imparting unique properties to the final material.
In the field of molecular electronics, this compound has been used to synthesize polar molecules that exhibit spontaneous orientation polarization in vacuum-deposited films. arxiv.org By reacting it with 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride, researchers have created materials with high structural asymmetry. arxiv.org These films generate a significant giant surface potential (GSP), which is crucial for applications in organic semiconductor devices. arxiv.org
Another advanced application is in the development of contrast agents for medical imaging. This compound is a precursor in the synthesis of complex ligands for lanthanide ions like Europium(II/III). tmc.edunih.gov For instance, it is used to create N-(1H,1H-undecafluorohexyl)bromoacetamide, a key intermediate in synthesizing a tetra-substituted cyclen-based ligand. tmc.edunih.gov The resulting Europium complex is designed to be soluble in perfluorocarbons and is investigated for its potential in ¹⁹F MRI to image hypoxic environments. tmc.edu The high fluorine content provided by the undecadecafluorohexyl groups is essential for both the solubility in the perfluorocarbon medium and for generating a strong ¹⁹F MRI signal. tmc.edunih.gov
These examples highlight how the specific chemical structure of this compound is strategically employed to engineer materials with sophisticated functions, from controlling molecular orientation in electronic films to enabling advanced biomedical imaging techniques.
Applications in Gene Delivery and Nucleic Acid Therapeutics
Enhancing Gene Transfection Efficiency in Cellular Systems
The modification of polymers with fluorine is a key strategy for improving gene transfection outcomes, particularly in challenging cellular environments. nih.gov The unique physicochemical properties of fluorinated compounds, such as their combined hydrophobicity and lipophobicity, contribute to their enhanced ability to navigate the complex process of intracellular gene delivery. researchgate.net
A primary challenge in gene therapy is overcoming the multiple cellular barriers that prevent nucleic acids from reaching the nucleus. nih.gov Fluorine-modified polymers have demonstrated an ability to navigate these obstacles more effectively. nih.govresearchgate.net The introduction of fluoroalkyl chains can improve serum stability, enhance cellular uptake, and facilitate endosomal escape, which is a critical step for avoiding the degradation of genetic material within the cell. researchgate.netcsic.es
The "fluorous effect," where fluorinated segments self-associate, allows these polymers to efficiently condense nucleic acids into stable nanoparticles at low polymer-to-DNA ratios. researchgate.net This stability is crucial for protecting the genetic cargo from enzymatic degradation in the bloodstream. semanticscholar.org Furthermore, the inert nature of the fluorinated surface can reduce non-specific interactions with proteins and cell membranes, potentially leading to more efficient cellular internalization and less cytotoxicity compared to non-fluorinated counterparts. researchgate.net The incorporation of 1H,1H-Undecafluorohexylamine into polymer structures is a direct application of this strategy, aiming to leverage these benefits to create more potent gene delivery vectors. nih.gov
Many cell lines, particularly those relevant to cancer research and therapy, are notoriously difficult to transfect using standard commercial reagents. nih.govresearchgate.net These include liver cancer cells like HepG2 and human leukemia cells such as Molt-4, which are grown in adhesive and suspension conditions, respectively. nih.gov
Research has shown that a fluorinated poly(β-amino ester) (FPAE), synthesized by incorporating this compound, can achieve remarkably high transfection efficiencies in these challenging cell lines. nih.govresearchgate.net In one study, the FPAE vector achieved a transfection efficiency of 87% in HepG2 cells and 55% in Molt-4 cells. nih.govresearchgate.net This demonstrates the potential of using this compound-modified polymers to enable gene delivery in cell types that are resistant to other methods. nih.gov
| Cell Line | Cell Type | Culture Condition | Transfection Efficiency with FPAE |
|---|---|---|---|
| HepG2 | Human Liver Cancer | Adhesive | 87% nih.govresearchgate.net |
| Molt-4 | Human Leukemia | Suspension | 55% nih.govresearchgate.net |
Development and Optimization of Polymeric Gene Delivery Vectors
The versatility of polymeric vectors allows for their structure to be tailored to meet specific delivery needs. nih.govnih.gov The development of hyperbranched and structurally optimized poly(β-amino ester)s (PβAEs) has led to significant improvements in gene delivery efficacy. mdpi.com
Poly(β-amino ester)s (PβAEs) are a class of biodegradable cationic polymers known for their potential in gene delivery. nih.govfrontiersin.org Their backbones contain ester bonds that are hydrolyzable, leading to degradation products with low toxicity. nih.gov The structure of PβAEs can be readily modified to enhance their performance. frontiersin.org
A key structural modification involves the facile incorporation of the fluorine-containing amine monomer, this compound, into the PβAE backbone. nih.gov This synthesis results in a fluorinated poly(β-amino ester) or FPAE. This modification is designed to improve the polymer's ability to complex with negatively charged nucleic acids, forming stable nanoparticles (polyplexes) that can effectively deliver the genetic payload into cells. nih.govnih.gov The fluorination enhances properties that are critical for overcoming delivery barriers and boosting transfection performance. nih.gov
A critical benchmark for any new gene delivery vector is its performance relative to established commercial reagents. Lipofectamine 3000 is a widely used lipid-based transfection reagent known for its high efficiency in many standard cell lines. nih.govbiocompare.com
However, in studies involving difficult-to-transfect cells like HepG2 and Molt-4, the FPAE synthesized with this compound has been shown to significantly outperform Lipofectamine 3000. nih.govresearchgate.net While the FPAE achieved high transfection rates, the potency of Lipofectamine 3000 in these specific cell lines was reported to be "very limited". nih.govresearchgate.net Functional studies further revealed that the FPAE vector was dramatically more effective than Lipofectamine 3000 in delivering specific functional genes into HepG2 cells. nih.gov This superior performance highlights the value of the fluorination strategy in developing gene therapies for challenging cellular targets. nih.govresearchgate.net
| Gene Delivery Vector | Vector Type | Performance in HepG2 & Molt-4 Cells |
|---|---|---|
| Fluorinated Poly(β-amino ester) (FPAE) | Fluorinated Cationic Polymer | High transfection efficiency (87% in HepG2, 55% in Molt-4). nih.govresearchgate.net |
| Lipofectamine 3000 | Cationic Lipid Formulation | Reported to have very limited potency in these cell lines. nih.govresearchgate.net |
Applications of 1h,1h Undecafluorohexylamine in Molecular Imaging and Contrast Agent Development
The unique properties of the fluorine nucleus (¹⁹F), such as its high gyromagnetic ratio, 100% natural abundance, and the absence of a background signal in biological tissues, make it an ideal candidate for Magnetic Resonance Imaging (MRI). nih.govnih.gov The compound 1H,1H-Undecafluorohexylamine serves as a critical building block in the development of advanced ¹⁹F MRI contrast agents, leveraging its high fluorine content to create probes for various specialized imaging applications. sci-hub.se These agents offer the potential for "hot spot" imaging, where the fluorine signal can be overlaid on a traditional proton (¹H) MRI to provide precise anatomical context. d-nb.infoescholarship.org
Analytical and Characterization Methodologies in Research on 1h,1h Undecafluorohexylamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in the study of 1H,1H-Undecafluorohexylamine and its derivatives, offering non-destructive analysis and detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹⁹F NMR)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for analyzing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.orgbiophysics.org This technique offers a wide chemical shift range, which minimizes signal overlap and provides high sensitivity to the local electronic environment of the fluorine atoms. wikipedia.orgmagritek.com
In the context of this compound derivatives, ¹⁹F NMR is instrumental for:
Structural Verification: Confirming the successful incorporation of the fluoroalkyl chain into a larger molecule by observing characteristic signals of the CF₂ and CF₃ groups.
Monitoring Reactions: Tracking the progress of reactions involving the amine group by observing changes in the chemical shifts of nearby fluorine nuclei. magritek.com
Conformational Analysis: Providing information about the spatial arrangement of the fluorinated chain. biophysics.org
For instance, in a study involving a europium complex functionalized with this compound-derived ligands, ¹⁹F NMR was used to distinguish between the oxidized (Eu³⁺) and reduced (Eu²⁺) states of the complex. The paramagnetic nature of Eu²⁺ causes significant broadening and a shift in the ¹⁹F NMR signals of the perfluorinated ligands, allowing for the ratiometric detection of the two species. nih.gov The difference in peak intensity between the degassed Eu(III) complex and the Eu(II) complex demonstrates that the oxidation state of europium is the primary factor influencing the ¹⁹F signal. nih.gov
Key Features of ¹⁹F NMR:
High Sensitivity: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org
Wide Chemical Shift Range: Reduces spectral overlap and enhances resolution. wikipedia.orgmagritek.com
Spin-Spin Coupling: Provides information on the connectivity of atoms through the observation of coupling between ¹⁹F and other nuclei like ¹H. wikipedia.org
| ¹⁹F NMR Application | Significance in this compound Research | Reference |
| Structural Verification | Confirms the presence and integrity of the fluoroalkyl chain. | snu.ac.kr |
| Reaction Monitoring | Allows for real-time tracking of chemical transformations. | magritek.com |
| Probing Electronic Environment | Sensitive to changes in the local environment, such as metal ion coordination. | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorbance Spectroscopy
Ultraviolet-Visible (UV-Vis) absorbance spectroscopy is employed to study the electronic transitions within a molecule. vscht.cz For derivatives of this compound, this technique can provide information about the formation of new chromophores resulting from the reaction of the amine group.
In research involving a europium complex with ligands derived from this compound, UV-Vis spectroscopy was used to confirm the reduction of Eu³⁺ to Eu²⁺. nih.gov The change in the electronic configuration of the europium ion upon reduction leads to distinct changes in the UV-Vis absorption spectrum. nih.gov Generally, the absorbance spectrum of a substance is measured by comparing the light intensity transmitted through a sample solution to that transmitted through a blank. oecd.org The technique is valuable for confirming the presence of conjugated systems or specific functional groups that absorb in the UV-Vis range. masterorganicchemistry.com
Luminescence Spectroscopy
Luminescence spectroscopy, which includes fluorescence and phosphorescence, is a highly sensitive technique used to study the emission of light from excited electronic states of a molecule. In the context of derivatives of this compound, this method is particularly useful when the fluorinated amine is attached to a luminescent moiety.
For example, in the study of the aforementioned europium complexes, luminescence spectroscopy was a key technique. nih.gov The emission spectra of the Eu³⁺ and Eu²⁺ complexes are significantly different, allowing for the sensitive detection of the oxidation state of the europium ion. nih.gov This is crucial for applications such as developing sensors for biological environments.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. ethz.chwisc.edu It is particularly valuable for studying radicals, transition metal complexes, and other paramagnetic species. uochb.cz
In the investigation of the europium complex derived from this compound, EPR spectroscopy was used to definitively confirm the presence of the paramagnetic Eu²⁺ ion. nih.gov The EPR spectrum provides a unique fingerprint for the paramagnetic species, confirming the successful reduction of the diamagnetic Eu³⁺. nih.gov The technique is highly specific and sensitive for detecting and characterizing paramagnetic centers within a molecule. wisc.edu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. photothermal.comksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment during vibration. ksu.edu.sa Raman spectroscopy, on the other hand, involves the inelastic scattering of light, where the change in polarizability during vibration is key. photothermal.com
For derivatives of this compound, these techniques can be used to:
Confirm the presence of the N-H bond in the parent amine and its disappearance upon derivatization.
Identify the formation of new functional groups, such as amides, by observing their characteristic vibrational bands. nih.gov
Characterize the C-F stretching vibrations of the fluoroalkyl chain.
For example, in the synthesis of N-(1H,1H-undecafluorohexyl)bromoacetamide, a derivative of this compound, IR spectroscopy would be used to confirm the formation of the amide bond by observing the characteristic C=O and N-H stretching and bending vibrations. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Amides | Spectroscopy |
| N-H Stretch | 3300 | IR |
| C=O Stretch (Amide I) | 1655 | IR |
| N-H Bend / C-N Stretch (Amide II) | 1550 | IR |
Mass Spectrometry-Based Characterization Methods
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, mass spectrometry provides definitive confirmation of the product's identity and purity. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the synthesized compounds with high accuracy. This technique was used to characterize a 2-(phenylsulfonyl)-2H-1,2,3-triazole derivative, confirming its molecular formula. researchgate.net
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including fluorinated amines. chromatographyonline.comlcms.czmeasurlabs.com This technique offers high sensitivity and specificity, making it suitable for detecting trace levels of these compounds in various environmental and biological samples. chromatographyonline.comwur.nl The process involves separating the compounds in a liquid chromatography column followed by detection using a tandem mass spectrometer. chromatographyonline.commeasurlabs.com The use of a triple quadrupole mass spectrometer is common, providing two stages of mass analysis for enhanced selectivity. chromatographyonline.com
To achieve the low detection limits required for many applications, sample preconcentration steps, such as solid-phase extraction (SPE), are often employed. chromatographyonline.com For instance, a 250:1 preconcentration can be achieved by retaining PFAS from a sample on a solid sorbent and then eluting them into a smaller volume. chromatographyonline.com The choice of ionization source is also critical, with electrospray ionization (ESI) being commonly used in negative mode for many PFAS analyses. wur.nl However, for neutral PFAS like certain fluorinated amines, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have shown to be effective. nih.gov
Key Parameters in LC-MS/MS Analysis of Fluorinated Compounds:
| Parameter | Typical Setting/Value | Rationale |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-throughput analysis. esf.edu |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Orbitrap | Offers high sensitivity and selectivity. esf.edu |
| Ionization Source | Electrospray Ionization (ESI), APCI, APPI | ESI is common for ionic PFAS; APCI/APPI for neutral compounds. wur.nlnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | Concentrates analytes to achieve low detection limits. chromatographyonline.com |
| Detection Limits | Sub-parts-per-trillion (ng/kg) to low femtogram | Necessary for environmental and biological monitoring. wur.nlesf.edu |
This table provides a generalized overview of typical parameters. Specific conditions may vary depending on the analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile fluorinated compounds. nih.govnih.gov This method is particularly useful for identifying and quantifying neutral PFAS that are amenable to gas chromatography. nih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.
For the analysis of fluorinated amines and related compounds, derivatization may sometimes be necessary to improve their volatility and thermal stability. uea.ac.uk The choice of the GC column is also crucial for achieving good separation of the target analytes. nih.gov Chemical ionization (CI) can be a preferred ionization technique over electron ionization (EI) as it can provide better responses for certain PFAS. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC can provide rich datasets for non-targeted analysis and the identification of unknown fluorinated compounds. nih.gov
Comparison of Ionization Techniques in GC-MS for PFAS Analysis:
| Ionization Technique | Advantages | Considerations |
| Electron Ionization (EI) | Produces extensive fragmentation, useful for library matching. nih.gov | May not be suitable for all PFAS due to excessive fragmentation. |
| Chemical Ionization (CI) | Softer ionization technique, often provides better molecular ion signals. nih.gov | Can be more selective and provide better sensitivity for certain compounds. nih.gov |
This table highlights the general characteristics of EI and CI in the context of PFAS analysis.
Elemental and Total Organic Fluorine Determination Techniques
While chromatographic methods are excellent for identifying individual compounds, other techniques are employed to determine the total amount of organic fluorine, providing a broader measure of fluorinated compound contamination.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a technique used for the determination of total organic fluorine (TOF) or extractable organic fluorine (EOF) in various samples. chromatographyonline.combmfwf.gv.atnih.gov The method involves the combustion of the sample in an oxygen or oxygen/argon stream, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). epa.gov The resulting gas is then absorbed into a solution, and the fluoride concentration is measured by ion chromatography. bmfwf.gv.atepa.gov
CIC is a non-selective method as it measures the total fluorine content without distinguishing between different organofluorine compounds. chromatographyonline.com Therefore, sample pretreatment is often necessary to separate inorganic fluoride from the organic-bound fluorine. chromatographyonline.com Despite being less sensitive than LC-MS/MS, with detection limits typically in the nanogram range, CIC is valuable for screening samples for the presence of elevated levels of organofluorine compounds. chromatographyonline.combmfwf.gv.at
Instrumental Neutron Activation Analysis (INAA)
Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique capable of determining the elemental composition of a sample, including fluorine. tudelft.nlnist.gov In INAA, the sample is irradiated with neutrons, causing some of the stable isotopes to become radioactive. tudelft.nl The characteristic gamma rays emitted during the decay of these radioisotopes are then measured to identify and quantify the elements present. tudelft.nlnist.gov
For fluorine, the nuclear reaction ¹⁹F(n,γ)²⁰F is typically used. akjournals.com INAA is a non-destructive technique and is largely free from matrix effects, which can be a significant advantage. tudelft.nlnist.gov However, the short half-life of the activation product of fluorine requires a rapid analysis process. akjournals.com The detection limits for fluorine using INAA can be in the range of micrograms per gram, but can be influenced by the presence of interfering elements like aluminum.
Particle-Induced Gamma-Ray Emission Spectroscopy (PIGE)
Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a non-destructive nuclear analysis technique used to determine the concentration of light elements, including fluorine. nd.eduansto.gov.au The sample is bombarded with a beam of charged particles, typically protons, which excites the nuclei of the target atoms. ansto.gov.aunih.gov The excited nuclei then de-excite by emitting characteristic gamma rays, which are detected and used to identify and quantify the elements. ansto.gov.aunih.gov
PIGE is particularly well-suited for fluorine analysis due to the high cross-section of the nuclear reaction ¹⁹F(p,p'γ)¹⁹F. nih.gov This technique can be used for quantitative imaging of fluorine distribution within a sample at a micrometric scale. nih.gov PIGE has been successfully used to measure total fluorine in various matrices, including drinking water, with detection limits below 50 parts per trillion (ppt) being achievable. acs.org
Key Features of Elemental and TOF Analysis Techniques:
| Technique | Principle | Key Advantage | Typical Application |
| CIC | Combustion followed by ion chromatography. bmfwf.gv.at | Provides a measure of total or extractable organic fluorine. bmfwf.gv.atdioxin20xx.org | Screening for overall organofluorine contamination. bmfwf.gv.at |
| INAA | Neutron bombardment and detection of emitted gamma rays. tudelft.nl | Non-destructive and sensitive for bulk elemental analysis. nist.gov | Quantifying total fluorine in various materials. akjournals.com |
| PIGE | Charged particle bombardment and detection of emitted gamma rays. ansto.gov.au | Quantitative imaging and high sensitivity for fluorine. nih.gov | Measuring total fluorine at trace levels and its spatial distribution. nih.govacs.org |
This table summarizes the core principles and applications of the discussed techniques for fluorine analysis.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. bris.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. bris.ac.uk
For the analysis of fluorinated amines, XPS can be used to identify and quantify the nitrogen and fluorine present on a surface. kobv.denih.gov A challenge in using XPS for amine analysis is that different nitrogen-containing species can have similar chemical shifts. kobv.de To overcome this, chemical derivatization XPS (CD-XPS) can be employed. kobv.defu-berlin.de In this approach, the amino groups are tagged with a fluorine-containing molecule, which can then be easily detected and quantified by XPS, providing an indirect measure of the amine concentration on the surface. kobv.defu-berlin.de
Particle Size and Distribution Analysis for Nanomaterials
Detailed Research Findings:
Research into gene delivery vectors often involves the synthesis of polymers that can condense nucleic acids into nanoparticles. For instance, fluorinated poly(β-amino ester) (FPAE), synthesized using this compound, is designed to form polyplexes with plasmid DNA. nih.gov The characterization of these polyplexes is vital. DLS is a widely used technique for measuring the hydrodynamic diameter (size) and the polydispersity index (PDI) of these particles in suspension. researchgate.netnih.gov A low PDI value is indicative of a monodisperse or uniformly sized population of nanoparticles, which is often desirable for predictable in vivo behavior.
In studies involving similar fluorinated polymers for gene delivery, DLS is used to confirm the formation of nanoparticles and to determine their size, which is typically engineered to be in the range of 100-200 nm for efficient cellular uptake. nih.gov For example, modified polyethylenimine (PEI) derivatives have been shown to form nanoparticles around 100 nm. nih.gov The analysis provides foundational data that correlates the physicochemical properties of the nanoparticles with their biological performance. Scanning Probe Microscopy (SPM) and Transmission Electron Microscopy (TEM) can also be utilized to visualize the morphology and confirm the size of individual nanoparticles, providing complementary information to the ensemble measurements from DLS. nih.govshimadzu.com
| Analytical Technique | Parameter Measured | Typical Value/Observation | Significance in Research |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Z-Average Diameter (d.nm) | 100 - 200 nm | Indicates the average hydrodynamic size of the nanoparticles, crucial for cellular uptake efficiency. nih.gov |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | < 0.3 | Measures the broadness of the size distribution; lower values indicate a more uniform particle population. |
| Transmission Electron Microscopy (TEM) | Particle Morphology | Spherical or near-spherical | Provides direct visualization of the nanoparticle shape and size, confirming uniformity. nih.gov |
Flow Cytometry for Cellular Transfection Efficiency Assessment
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. plos.orgnih.gov In the context of gene delivery research involving derivatives of this compound, flow cytometry is indispensable for quantifying transfection efficiency. nih.govresearchgate.net This is typically achieved by using a reporter gene, such as one encoding Green Fluorescent Protein (GFP) or mCherry, which allows successfully transfected cells to be identified and counted via their fluorescence. plos.orgbdbiosciences.com
Detailed Research Findings:
The incorporation of this compound into polymers like poly(β-amino esters) has been shown to significantly enhance gene transfection, even in cell lines that are notoriously difficult to transfect. nih.gov In a notable study, a fluorinated poly(β-amino ester) (FPAE) synthesized with this compound was used to deliver a plasmid DNA to two challenging cell lines: HepG2 (an adherent liver cancer cell line) and Molt-4 (a suspension human leukemia cell line). nih.gov
The efficiency of this FPAE vector was quantified using flow cytometry. The results demonstrated a remarkably high transfection efficiency of 87% in HepG2 cells and 55% in Molt-4 cells. nih.gov This performance was significantly better than that of Lipofectamine 3000, a widely used commercial transfection reagent, under the same conditions. nih.gov Flow cytometry allows for this direct, quantitative comparison by measuring the percentage of fluorescent (i.e., successfully transfected) cells within a large population, providing robust and statistically significant data on the vector's efficacy. plos.orgigem.org The method enables researchers to rapidly screen and optimize fluorinated polymers for gene therapy applications. nih.gov
| Vector | Cell Line | Culture Type | Transfection Efficiency (%) | Analytical Method |
|---|---|---|---|---|
| FPAE (with this compound) | HepG2 | Adherent | 87% nih.gov | Flow Cytometry |
| FPAE (with this compound) | Molt-4 | Suspension | 55% nih.gov | Flow Cytometry |
| Lipofectamine 3000 (Control) | HepG2 | Adherent | Limited Potency nih.gov | Flow Cytometry |
| Lipofectamine 3000 (Control) | Molt-4 | Suspension | Limited Potency nih.gov | Flow Cytometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
